molecular formula C21H27NO B1608593 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol CAS No. 85118-29-2

9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol

Cat. No. B1608593
CAS RN: 85118-29-2
M. Wt: 309.4 g/mol
InChI Key: MGWVDTJIYUKWKX-UHFFFAOYSA-N
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Description

The compound “9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol” is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. It has a dimethylamino propyl group and a hydroxyl group attached to the anthracene structure .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the anthracene core. The presence of the dimethylamino propyl group could introduce some steric hindrance .


Chemical Reactions Analysis

The compound could potentially undergo reactions at the hydroxyl group or the dimethylamino group. The hydroxyl group could participate in condensation reactions, while the dimethylamino group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. The presence of the hydroxyl group could potentially make the compound capable of forming hydrogen bonds .

Scientific Research Applications

Molecular Structure and Vibrational Spectral Analysis

Research on similar compounds, such as 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, provides insights into the molecular structure and vibrational spectral analysis of closely related chemicals. Studies involving quantum chemical calculations have detailed the geometry, vibrational wavenumbers, and the presence of intramolecular OH⋯N hydrogen bonds, contributing to understanding the structural characteristics and stability of these compounds (Mary et al., 2014).

Photophysical Behavior and Fluorescence

The study of derivatives similar to 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol, such as 1-Propionyl-5-dimethylaminonaphthalene (1,5-Prodan), has revealed their strong fluorescence and solvatochromism. These properties suggest the potential use of such compounds in the development of fluorescent materials and their application in studying solvent effects on fluorescence behavior (Chen, Lee, & Abelt, 2018).

Chemical Reactions and Synthesis

Research on the nitration of 9,10-dimethylanthracene has shown specific reaction pathways leading to various products, highlighting the chemical reactivity and potential for synthesizing novel derivatives through controlled reactions (Suzuki, Yoneda, & Hanafusa, 1974). Furthermore, efficient synthetic routes have been developed for related compounds, demonstrating the feasibility of producing complex molecules for further research and application (Gu, Yang, Liu, & Bai, 2009).

Electroluminescent Materials

Studies on conjugated polyelectrolytes based on polyfluorene, incorporating dimethylamino functional groups, suggest the potential of such compounds for use in electroluminescent devices. These materials exhibit significant solubility in polar solvents and show enhanced quantum efficiencies when used as emitting layers in device fabrication, indicating their applicability in developing new types of organic light-emitting diodes (OLEDs) (Huang, Wu, Wang, Yang, & Cao, 2004).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with dna .

Mode of Action

Similar compounds have been found to intercalate with dna , which involves inserting itself between the DNA strands, disrupting the DNA structure and interfering with processes such as replication and transcription.

Biochemical Pathways

Dna intercalation can disrupt numerous cellular processes, leading to cell death . This mechanism is often exploited in anticancer drugs.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts as a DNA intercalator, it could potentially lead to cell death . This could have therapeutic applications in conditions characterized by rapid cell proliferation, such as cancer.

properties

IUPAC Name

9-[3-(dimethylamino)propyl]-10,10-dimethylanthracen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-20(2)16-10-5-7-12-18(16)21(23,14-9-15-22(3)4)19-13-8-6-11-17(19)20/h5-8,10-13,23H,9,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWVDTJIYUKWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(CCCN(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234249
Record name 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol

CAS RN

85118-29-2
Record name 9-[3-(Dimethylamino)propyl]-9,10-dihydro-10,10-dimethyl-9-anthracenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[3-(dimethylamino)propyl]-9,10-dihydro-10,10-dimethylanthracene-9-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol
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9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol

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